5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde

Catalog No.
S646999
CAS No.
67350-50-9
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde

CAS Number

67350-50-9

Product Name

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde

IUPAC Name

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c8-3-5-1-2-6(4-9)7-5/h1-3,7,9H,4H2

InChI Key

SRPREECLSOIPNK-UHFFFAOYSA-N

SMILES

C1=C(NC(=C1)C=O)CO

Canonical SMILES

C1=C(NC(=C1)C=O)CO

Occurrence and Identification:

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, also known as pyrraline, is a naturally occurring compound found in various plants, including Stellaria dichotoma, Morus alba, and Rehmannia glutinosa [Source: National Institutes of Health, PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/5-hydroxymethyl-1H-pyrrole-2-carbaldehyde]. It can also be synthesized in the laboratory [Source: BLDpharm, 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde, ].

Potential as a Biomarker:

Pyrraline has been investigated as a potential biomarker for the Maillard reaction, a non-enzymatic browning process that occurs between sugars and amino acids [Source: National Institutes of Health, PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/5-hydroxymethyl-1H-pyrrole-2-carbaldehyde]. This reaction is associated with aging and the development of chronic diseases, and pyrraline may offer a way to assess its extent in the body [Source: PMC, Pyrrole-2-carboxaldehydes: Origins and Physiological Activities, ].

Other Research Areas:

Pyrraline has also been studied in other areas of scientific research, including its:

  • Potential role in flavor formation in foods [Source: Journal of Agricultural and Food Chemistry, Identification of Volatile Compounds in Chinese Chives (Allium tuberosum) and Their Contribution to the Characteristic Flavor, ]
  • Interaction with proteins [Source: Bioorganic & Medicinal Chemistry Letters, Synthesis and biological evaluation of pyrrole-imidazole hybrids as potential carbonic anhydrase inhibitors, ]

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring that is substituted with both a hydroxymethyl group and an aldehyde group. Its molecular formula is C₆H₇NO₂, and it has a molecular weight of approximately 125.13 g/mol. The compound is notable for its structural versatility, which allows it to participate in a variety of

Types of Reactions

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde can undergo several types of chemical transformations:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
  • Reduction: The aldehyde group can be reduced to yield a primary alcohol.
  • Substitution: Electrophilic aromatic substitution can occur at the hydrogen atoms on the pyrrole ring, allowing for the introduction of various functional groups .

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
  • Substitution: Electrophiles such as halogens or nitro compounds can be utilized under acidic or basic conditions.

Major Products Formed

  • From oxidation: 5-(carboxymethyl)-1H-pyrrole-2-carbaldehyde.
  • From reduction: 5-(hydroxymethyl)-1H-pyrrole-2-methanol.
  • From substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Research indicates that 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde is not a naturally occurring metabolite; it is typically found in individuals exposed to this compound or its derivatives. It has been identified in human blood, suggesting potential relevance in toxicological studies or exposure assessments . Ongoing studies are exploring its role in enzyme-catalyzed reactions involving pyrrole derivatives, making it a useful model compound for understanding similar structures in biological systems .

Synthetic Routes

The synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde can be accomplished through various methods:

  • Reaction of Pyrrole with Formaldehyde: This method involves treating pyrrole with formaldehyde in the presence of an oxidizing agent under mild conditions, where formaldehyde contributes the hydroxymethyl group.
  • Starting from 5-(Hydroxymethyl)-2-furfural: This approach includes cyclization and oxidation steps to convert the furfural derivative into the desired compound .

Industrial Production Methods

In industrial settings, catalytic systems are often employed to enhance the efficiency and selectivity of synthesis. Catalysts such as metal oxides or supported noble metals may be used to improve yield and purity.

5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde serves multiple scientific and industrial purposes:

  • Chemistry: It acts as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound aids in studying enzyme-catalyzed reactions involving pyrrole derivatives.
  • Medicine: It is being investigated as a potential building block for pharmaceutical compounds due to its reactivity.
  • Industry: Utilized in producing advanced materials like polymers and resins, enhancing their properties through functional group incorporation .

The interaction of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde with various molecular targets is facilitated by its functional groups. The aldehyde can form covalent bonds with nucleophiles, while the hydroxymethyl group can undergo oxidation or reduction reactions. These interactions are crucial for understanding its potential biological effects and applications in drug development .

Several compounds share structural similarities with 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexKey Features
5-Methylpyrrole-2-carbaldehyde0.80Contains a methyl group instead of hydroxymethyl
Methyl 5-formyl-1H-pyrrole-2-carboxylate0.78Contains an ester functional group
Ethyl 5-formyl-1H-pyrrole-2-carboxylate0.74Similar structure but with ethyl substitution
1-Methylpyrrole-2-carboxaldehyde0.71Aldehyde present but lacks hydroxymethyl group
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate0.62Hydroxy group present but different position

The presence of both hydroxymethyl and aldehyde groups on the pyrrole ring distinguishes 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde from these similar compounds, providing unique reactivity and application potential .

XLogP3

-0.3

Dates

Modify: 2023-08-15

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